3-(2-Hydroxyethyl)azetidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-2-1-6(5(9)10)3-7-4-6/h7-8H,1-4H2,(H,9,10) |
InChI Key |
ZCASZZIIPPJJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CCO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Improved Process via Triflation and Intramolecular Cyclization
A patented process (WO2004035538A1) outlines an improved synthesis of azetidine-3-carboxylic acid derivatives that can be adapted for 3-(2-hydroxyethyl) substitution:
Step 1: Triflation of Diethylbis(hydroxymethyl)malonate
The starting diethylbis(hydroxymethyl)malonate is converted into a triflate intermediate, which is a reactive species conducive to ring closure.Step 2: Intramolecular Cyclization
Using an amine nucleophile, an intramolecular cyclization occurs to form the azetidine ring.Step 3: Decarboxylation
This step removes one carboxyl group, yielding a monoacid azetidine intermediate.Step 4: Hydrogenation
The final reduction step converts the intermediate into the target compound, 3-(2-hydroxyethyl)azetidine-3-carboxylic acid.-
- Reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride, or sodium borohydride.
- Solvents include methanol, ethanol, acetonitrile, or methylene chloride.
- The process avoids toxic reagents like cyanide and epichlorohydrin, enhancing safety and scalability.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Triflation | Diethylbis(hydroxymethyl)malonate + triflation agent | Activate hydroxyl groups |
| Cyclization | Amine nucleophile, intramolecular reaction | Azetidine ring formation |
| Decarboxylation | Heat or chemical decarboxylation | Monoacid formation |
| Hydrogenation | Sodium borohydride or equivalents, compatible solvent | Reduction to hydroxyethyl derivative |
This method is operationally simple and economically viable for large-scale synthesis.
Catalytic Hydrogenolysis of N-Benzyl Azetidine-3-carboxylic Acid Derivatives
Another well-documented process (EP0221579A1) involves:
Step 1: Preparation of N-Benzyl-3,3-bis(hydroxymethyl)azetidine
This intermediate is formed by heating a mixture containing hydroxymethyl azetidine precursors with potassium hydroxide and zinc oxide catalyst at elevated temperatures (~200 °C).Step 2: Isolation and Purification
The potassium salt of the N-benzyl azetidine-3-carboxylic acid is separated from potassium formate by exploiting solubility differences in isopropyl alcohol.Step 3: Hydrogenolysis
The N-benzyl protecting group is removed by catalytic hydrogenation using palladium on charcoal under hydrogen atmosphere at 50-55 °C for about 22 hours, yielding azetidine-3-carboxylic acid.Step 4: Functional Group Introduction
Subsequent chemical modifications introduce the 2-hydroxyethyl substituent at the 3-position of the azetidine ring.
| Step | Conditions/Reagents | Outcome |
|---|---|---|
| Heating with KOH/ZnO | 180-200 °C, 24 h, zinc oxide catalyst | Formation of N-benzyl azetidine intermediate |
| Solubility separation | Isopropyl alcohol extraction | Purification of potassium salt |
| Hydrogenolysis | Pd/C catalyst, H2 gas, 50-55 °C, 22 h | Removal of benzyl protecting group |
| Functionalization | Hydroxyethylation via substitution or reduction | Target compound formation |
This process is notable for producing predominantly the mono-3-substituted carboxylic acid and can be performed at atmospheric pressure with zinc-based catalysts.
Diversified Halogenation and Subsequent Functional Group Transformations
A synthetic route reported in Arkivoc (2024) describes:
Step 1: Preparation of 3-haloazetidines
Starting from 1-azabicyclo[1.1.0]butane, halogenated azetidine derivatives are synthesized via lithiation and trapping reactions.Step 2: Nucleophilic Substitution
The halogen substituent at the 3-position is replaced by nucleophiles such as acetate, which after hydrolysis yields the corresponding 3-hydroxyazetidine derivatives.Step 3: Hydrolysis
Standard alkaline hydrolysis converts the protected intermediates into free azetidine-3-carboxylic acids bearing hydroxyethyl groups.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Halogenation | PhLi, LiBr, Boc2O, THF, -78 °C to rt | Introduce halogen at 3-position |
| Acetoxylation | Potassium acetate, DMSO, 80 °C overnight | Replace halogen with acetate |
| Hydrolysis | KOH, MeOH/H2O reflux, 4 h | Convert acetate to hydroxy group |
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 3-(2-Carboxyethyl)azetidine-3-carboxylic acid.
Reduction: 3-(2-Hydroxyethyl)azetidine-3-methanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. This reactivity is harnessed in various applications, including polymerization and drug design .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key azetidine-3-carboxylic acid derivatives and related compounds:
Key Comparisons
Azetidine-3-carboxylic Acid (A3C)
- Structural Differences : A3C lacks the hydroxyethyl group, making it less polar.
- Applications : A3C is widely used in peptide synthesis as a β-proline analogue, while the hydroxyethyl variant may target solubility-dependent therapeutic contexts .
3-Substituted Derivatives
- Trifluoromethylthio (-SCF₃) : Introduces lipophilicity and electron-withdrawing properties, favoring interactions with hydrophobic enzyme pockets. This contrasts with the hydroxyethyl group’s hydrogen-bonding capacity .
- Amino (-NH₂): Allows for further functionalization (e.g., amide bond formation), whereas the hydroxyethyl group offers a terminal hydroxyl for esterification or glycosylation .
Ring-Expanded Analogues (Piperazic Acid)
- Bioactivity : Piperazic acid is a component of natural antibiotics, whereas azetidine derivatives are synthetic scaffolds with tunable properties.
Aryl-Substituted Derivatives
- The hydroxyethyl group’s polarity may instead favor solubility in aqueous environments .
Biological Activity
3-(2-Hydroxyethyl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
- Molecular Formula : C₉H₁₅NO₄
- Molecular Weight : 201.22 g/mol
- CAS Number : 142253-55-2
Biological Activity Overview
Research indicates that compounds related to azetidine carboxylic acids exhibit diverse biological activities, including anti-inflammatory, anticancer, and immunosuppressive effects. The specific activity of this compound is still being explored, but it shows promise based on analogs and derivatives.
- STAT3 Inhibition : Some azetidine derivatives have been shown to inhibit the STAT3 signaling pathway, which is implicated in tumor growth and survival. For instance, studies have demonstrated that certain azetidine amides can inhibit STAT3 with varying potency (IC50 values ranging from 0.52 μM to 2.22 μM) .
- Cell Membrane Permeability : The presence of polar groups such as carboxylates can limit cellular uptake. Methyl esters of azetidine derivatives have shown enhanced cellular activity due to improved membrane permeability .
- Anti-inflammatory Properties : Azetidine derivatives are being investigated for their anti-inflammatory effects, particularly in conditions like asthma and arthritis .
Case Studies
- Breast Cancer Cell Lines : In vitro studies using MDA-MB-231 and MDA-MB-468 breast cancer cell lines revealed that while certain azetidine analogs exhibited potent STAT3 inhibition, their cellular activity was limited at concentrations up to 10 μM due to poor membrane permeability .
- Immunosuppressive Agents : The compound has been identified as a potential intermediate for synthesizing selective agonists for S1P receptors, which play a role in immune modulation . This suggests a pathway for developing therapies for autoimmune diseases.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and properties of various azetidine derivatives:
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Potential STAT3 inhibitor | TBD | Requires further study |
| Azetidine-2-carboxamide | STAT3 Inhibition | 0.52 | More potent enantiomer |
| Methyl ester derivative | Enhanced cellular activity | >4 | Improved permeability |
| Azetidine-3-carboxylic acid | Immunosuppressive potential | TBD | Intermediate for receptor agonists |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
